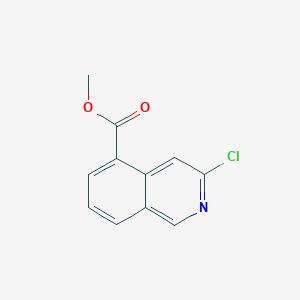![molecular formula C19H18FNO5S B2776372 1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797280-81-9](/img/structure/B2776372.png)
1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). The molecule also contains a sulfonyl group (-SO2-) and a methoxy group (-OCH3), both attached to a fluorinated phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The spirocyclic core would likely show a rigid, three-dimensional structure. The sulfonyl group would be expected to show strong S=O double bonds, and the methoxy group would likely contribute electron density to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl and methoxy groups in this compound might increase its polarity compared to a similar compound without these groups .科学的研究の応用
Sigma Ligands with Subnanomolar Affinity
Research has explored derivatives of this compound as sigma ligands, highlighting their affinity and selectivity for sigma 2 binding sites. These studies have elucidated structural factors that govern sigma 1/sigma 2 affinity and selectivity, revealing that the N-substituent plays a crucial role in determining both affinity and selectivity for sigma binding sites. Compounds with medium-sized N-substituents exhibited potent but unselective affinity, while modifications increasing the chain length and lipophilicity of the N-substituent resulted in compounds with high affinity for sigma 2 binding sites and selectivity over sigma 1 binding sites. Substituents in the benzene ring primarily affected affinity for sigma 1 binding sites, with specific positions and types of substituents leading to high sigma 2 affinity and low sigma 1 affinity, making these compounds potentially useful in neuropharmacology and as tools for studying sigma receptor function (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
Another line of investigation has focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. Studies have identified compounds within this class that are more potent than chlorpromazine in certain animal models and have explored their activity in inhibiting various behaviors indicative of CNS depressant effects. These compounds have shown promise as neuroleptics due to their activity profiles, which include potent inhibition of specific animal behaviors without nonselective dopamine-receptor blocking effects, suggesting potential applications in treating CNS disorders (Allen et al., 1978).
Analytical and Synthetic Applications
Further research has been conducted on the synthetic and analytical applications of derivatives of this compound. For example, studies have explored the synthesis of spirosteroidal thiazolidinone derivatives with potential antimicrobial activities, demonstrating the versatility of this chemical scaffold in creating compounds with varied biological activities. These compounds have shown efficacy against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, the voltammetric behavior of these compounds has been studied, highlighting their possible use in analytical chemistry for the detection and quantification of specific ions in environmental samples (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
作用機序
Mode of Action
The presence of a 3-fluoro-4-methoxyphenyl group suggests that it may interact with its targets through hydrogen bonding or pi-stacking interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in suzuki–miyaura coupling reactions, suggesting that it may play a role in carbon-carbon bond formation .
Result of Action
Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1'-(3-fluoro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSUWXLHMCVECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)
![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)
![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)
![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)